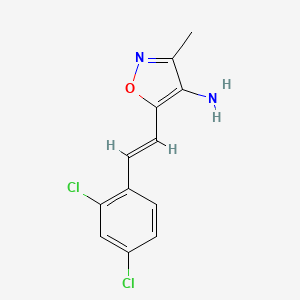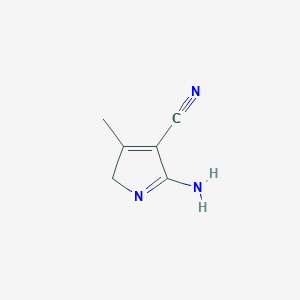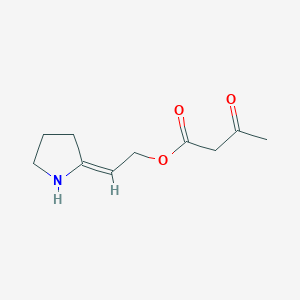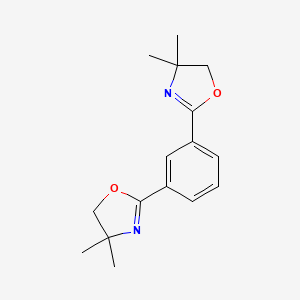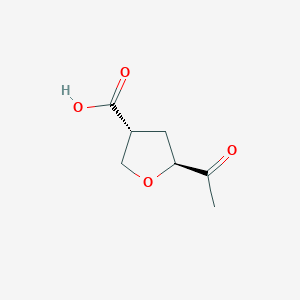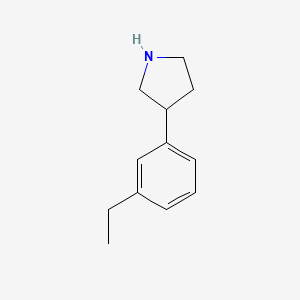
3-Isopropyl-5-methoxy-4-methyloxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-5-methoxy-4-methyloxazol-2(3H)-one is a synthetic organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5-methoxy-4-methyloxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an α-hydroxy ketone with an amide in the presence of a dehydrating agent. The reaction conditions may include:
Temperature: Moderate to high temperatures (e.g., 80-150°C)
Catalysts: Acid or base catalysts
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Isopropyl-5-methoxy-4-methyloxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxazole derivatives with higher oxidation states.
Reduction: Reduction of the oxazole ring to form corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions at the oxazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,4-diones, while reduction may produce oxazolidines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Isopropyl-5-methoxy-4-methyloxazol-2(3H)-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting into DNA strands, affecting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-5-phenyl-2-oxazoline: Another oxazole derivative with different substituents.
5-Methoxy-2-methyl-4-isopropyl-1,3-oxazole: A structural isomer with variations in the position of substituents.
Uniqueness
3-Isopropyl-5-methoxy-4-methyloxazol-2(3H)-one is unique due to its specific substituent pattern, which may confer distinct chemical and biological properties compared to other oxazole derivatives.
Propiedades
Fórmula molecular |
C8H13NO3 |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
5-methoxy-4-methyl-3-propan-2-yl-1,3-oxazol-2-one |
InChI |
InChI=1S/C8H13NO3/c1-5(2)9-6(3)7(11-4)12-8(9)10/h5H,1-4H3 |
Clave InChI |
OWJYAXCAIGWLCH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=O)N1C(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one](/img/structure/B12879380.png)

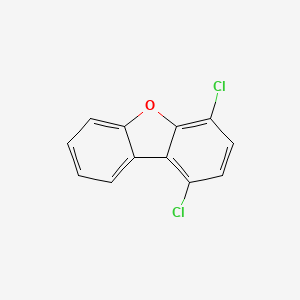

![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-phenylacetamide](/img/structure/B12879403.png)
